molecular formula C17H19NO3 B2714338 N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1396847-47-4

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2714338
CAS No.: 1396847-47-4
M. Wt: 285.343
InChI Key: KTJSYKXYAAHTML-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique structure combining an indane moiety with a furan ring

Mechanism of Action

    Target of action

    Indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the compound.

    Mode of action

    The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Biochemical pathways

    The specific biochemical pathways affected by indole derivatives can vary widely and depend on the specific targets of the compound. For example, some indole derivatives have been shown to inhibit enzymes involved in inflammation, while others may interfere with viral replication .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary based on their specific structure. Some indole derivatives are known to be metabolized in the liver via the cytochrome P450 system .

    Result of action

    The molecular and cellular effects of indole derivatives can include the inhibition of specific enzymes, interference with cell signaling pathways, and the induction of cell death in certain types of cells .

    Action environment

    The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the indane derivative, followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Shares the indane moiety but lacks the furan ring.

    N-ethyl-N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)morpholine-4-carboximidamide: Contains a similar indane structure but with different substituents.

Uniqueness

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of an indane moiety with a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-9-14(12(2)21-11)16(19)18-10-17(20)8-7-13-5-3-4-6-15(13)17/h3-6,9,20H,7-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJSYKXYAAHTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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